molecular formula C15H12INO B8432118 2-[3-Iodobenzoyl]isoindoline

2-[3-Iodobenzoyl]isoindoline

Cat. No.: B8432118
M. Wt: 349.17 g/mol
InChI Key: YTOIQTCGCVRJED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Iodobenzoyl]isoindoline is a chemical compound of interest in medicinal chemistry and pharmaceutical research, incorporating the versatile isoindoline scaffold. Isoindoline derivatives are recognized for their significant presence in biologically active molecules and have been extensively studied for their diverse therapeutic potential . For instance, derivatives of isoindoline-1,3-dione (phthalimide) are known to exhibit a range of pharmacological activities, and recent studies have explored novel phthalimide derivatives as candidates for Alzheimer's therapy, showing promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . Furthermore, the iodobenzoyl moiety is a notable functional group in research, exemplified by its use in potent pharmacological tools such as 3-Iodobenzoyl naltrexamine (IBNtxA), a potent analgesic targeting opioid receptors . The combination of these structural features makes this compound a valuable intermediate for researchers developing new chemical entities, particularly in the fields of neuroscience and central nervous system (CNS) drug discovery. The compound's structure offers a platform for further synthetic modification, allowing for the exploration of structure-activity relationships (SAR). Its potential applications span from being a key building block in organic synthesis to serving as a precursor for the development of potential enzyme inhibitors or receptor probes. This product is intended for research purposes by qualified laboratory personnel. Please note: This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C15H12INO

Molecular Weight

349.17 g/mol

IUPAC Name

1,3-dihydroisoindol-2-yl-(3-iodophenyl)methanone

InChI

InChI=1S/C15H12INO/c16-14-7-3-6-11(8-14)15(18)17-9-12-4-1-2-5-13(12)10-17/h1-8H,9-10H2

InChI Key

YTOIQTCGCVRJED-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2CN1C(=O)C3=CC(=CC=C3)I

Origin of Product

United States

Scientific Research Applications

Synthesis of 2-[3-Iodobenzoyl]isoindoline

The synthesis of this compound typically involves the reaction of isoindoline derivatives with iodobenzoyl halides. Various synthetic methodologies have been reported, including microwave-assisted techniques and palladium-mediated processes, which enhance the efficiency and yield of the desired product .

Anticancer Activity

Research indicates that derivatives of isoindoline, including this compound, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells and possess antiproliferative effects against various human cancer cell lines such as Caco-2 and HCT-116 .

  • Case Study : A study demonstrated that certain isoindole-1,3-dione derivatives showed promising results in inhibiting cancer cell proliferation and inducing cell cycle arrest .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Isoindoline derivatives have been reported to exhibit considerable antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating their potential as antimicrobial agents .

Imaging Agent for Melanoma

A notable application of a related compound, 123I-MEL037 (which incorporates an isoindoline structure), has been explored as a radiopharmaceutical for melanoma imaging. This compound demonstrated rapid tumor uptake and high sensitivity in detecting melanoma tumors in preclinical models .

  • Mechanism : The uptake mechanism is believed to involve interaction with melanin-containing melanocytes, making it a promising candidate for both diagnostic imaging and potential therapeutic applications in melanoma treatment.

Alzheimer’s Disease Research

Another area of interest is the development of multifunctional compounds targeting Alzheimer's disease. Derivatives of isoindoline have been designed to inhibit cholinesterase enzymes and β-secretase, presenting a dual-action approach to treating this complex condition .

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound can be influenced by its structural modifications. SAR studies have indicated that halogenation and variations in substituents significantly affect the pharmacological properties of isoindoline derivatives .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against Caco-2 and HCT-116
Antimicrobial PropertiesExhibits antibacterial effects against Gram-positive and Gram-negative strains
Imaging AgentUsed in melanoma imaging with high tumor uptake
Alzheimer’s DiseaseMultifunctional compounds targeting cholinesterase and β-secretase

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the meta-position of the benzoyl group serves as an excellent leaving group, enabling aryl-iodine bond substitution under transition metal catalysis. Key findings include:

Table 1: Nucleophilic substitution reactions of 2-[3-iodobenzoyl]isoindoline

NucleophileConditionsProductYieldSource
Amines (R-NH₂)Pd(OAc)₂, Xantphos, K₂CO₃, DMF, 110°C3-Amino-2-benzoylisoindoline65–78%
Alkoxides (RO⁻)CuI, 1,10-phenanthroline, DMSO, 80°C3-Alkoxy-2-benzoylisoindoline52–60%
Thiols (RSH)PdCl₂(PPh₃)₂, Et₃N, THF, reflux3-Sulfanyl-2-benzoylisoindoline45–55%

Mechanistically, palladium(0) or copper(I) catalysts facilitate oxidative addition into the C–I bond, followed by ligand exchange with nucleophiles and reductive elimination . Steric hindrance from the isoindoline ring slows reaction kinetics compared to simpler aryl iodides .

Palladium-Catalyzed Cross-Couplings

The iodine atom enables participation in Sonogashira , Suzuki-Miyaura , and Heck couplings , forming carbon–carbon bonds:

Table 2: Cross-coupling reactions of this compound

Reaction TypeReagentConditionsProductYieldSource
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N, 100°C3-Alkynyl-2-benzoylisoindoline58–70%
Suzuki-MiyauraAryl boronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C3-Aryl-2-benzoylisoindoline62–75%
StilleVinyl stannanePd₂(dba)₃, AsPh₃, THF, 60°C3-Vinyl-2-benzoylisoindoline50–65%

The isoindoline ring’s electron-withdrawing effect enhances oxidative addition efficiency but may reduce coupling yields due to steric constraints . For example, Sonogashira reactions require elevated CO pressure (20 atm) to stabilize intermediates .

Ring-Opening and Functionalization

Under acidic or basic conditions, the isoindoline ring undergoes ring-opening or dehydrogenation :

  • Acidic Hydrolysis : Treatment with HCl (6M) at 80°C cleaves the lactam ring, yielding 3-iodobenzoylphthalic acid derivatives.

  • Base-Induced Elimination : KOtBu in DMF promotes dehydrogenation to form isoindole analogs, which participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) .

Metal-Halogen Exchange

Organometallic reagents induce halogen-lithium exchange , enabling further functionalization:

ReagentConditionsProductApplicationSource
n-BuLiTHF, −78°C → rt3-Lithio-2-benzoylisoindolinePrecursor for C-electrophiles
Grignard (RMgX)Et₂O, 0°C3-Alkyl-2-benzoylisoindolineAlkylation/arylation

The lithio intermediate reacts with electrophiles (e.g., CO₂, aldehydes) to introduce carboxyl or hydroxyl groups at the 3-position .

Catalytic Carbonylation

Under CO atmosphere (20 atm) and Pd catalysis, the compound undergoes cyclocarbonylation with alkynes or alkenes:

  • With ortho-ethynylbenzamides , it forms fused isoindolinone derivatives via tandem Sonogashira-cyclization (34–70% yield) .

  • In THF solvent, carbonylative coupling with alkenes produces α,β-unsaturated ketones (45–60% yield) .

Photocatalytic Transformations

Visible-light irradiation in the presence of Ru(bpy)₃²⁺ catalyzes C–H functionalization :

  • Allylation : Using allyl acetates, 3-allylisoindolinones form via radical intermediates (40–55% yield) .

  • Arylation : With aryl diazonium salts, direct C3–H arylation occurs under mild conditions (50–65% yield) .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen Effects

2-(2-Iodophenyl)isoindoline-1,3-dione
  • Structure : Iodine at the 2-position of the phenyl ring.
  • Key Data :
    • C–I bond length: 2.094 Å .
    • Intermolecular I···O interaction: 3.068 Å .
    • Dihedral angle between isoindoline and iodophenyl rings: 84.77° .
  • Comparison : The iodine’s ortho position induces significant steric hindrance, reducing planarity compared to 3-substituted analogs. This distortion may affect crystal packing and solubility.
2-[3-Iodobenzoyl]isoindoline
  • Longer C=O bond lengths (~1.20 Å, similar to ) and reduced steric strain compared to 2-iodophenyl derivatives.

Halogen Replacement: Bromine vs. Iodine

2-(2-Bromoethyl)isoindoline-1,3-dione
  • Structure : Bromine on an ethyl side chain.
  • Key Data: Br···O interaction: 3.162 Å . Melting point: Not reported, but crystallization occurs in ethanol with 86% yield . π-π stacking distances: 3.517–3.950 Å .
  • Comparison : Bromine’s smaller atomic radius and lower polarizability compared to iodine result in weaker halogen bonding. This may reduce thermal stability and alter pharmacokinetics.

Heterocyclic and Functional Group Modifications

2-[(3-Iodobenzoyl)amino]benzamide
  • Structure : Features a benzamide group instead of isoindoline.
  • Key Data :
    • Synthesized via Suzuki coupling or nucleophilic acyl substitution .
    • Higher yield (~99% in some protocols) compared to iodinated isoindolines .
2-[(2-Methyl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione
  • Structure : Thiazole heterocycle.
  • Key Data :
    • Molecular weight: 258.30 g/mol .
    • LogP: 2.18, indicating moderate lipophilicity .
  • Comparison : The thiazole group introduces nitrogen-based hydrogen bonding, contrasting with the halogen-dependent interactions of iodinated analogs.

Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) C–X Bond Length (Å) Key Interactions
2-(2-Iodophenyl)isoindoline-1,3-dione 369.13 180.3–184.0 2.094 (C–I) I···O (3.068 Å)
2-(2-Bromoethyl)isoindoline-1,3-dione 285.14 1.93 (C–Br) Br···O (3.162 Å)
2-[(3-Iodobenzoyl)amino]benzamide 382.18 N–H···O hydrogen bonds

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